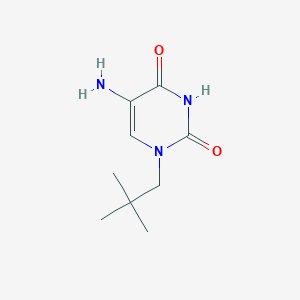
3-chloro-4-fluoro-N-(1-methoxypropan-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-4-fluoro-N-(1-methoxypropan-2-yl)aniline is an organic compound with the molecular formula C₁₀H₁₃ClFNO It is a derivative of aniline, where the aniline ring is substituted with chlorine and fluorine atoms at the 3 and 4 positions, respectively, and an N-substituent of 1-methoxypropan-2-yl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-(1-methoxypropan-2-yl)aniline typically involves multiple steps:
Nitration: The starting material, 3-chloro-4-fluoronitrobenzene, is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Alkylation: The resulting 3-chloro-4-fluoroaniline is then alkylated with 1-methoxypropan-2-yl chloride in the presence of a base such as sodium hydroxide to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-fluoro-N-(1-methoxypropan-2-yl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the aromatic ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
3-chloro-4-fluoro-N-(1-methoxypropan-2-yl)aniline has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It can be used in the development of new materials with specific properties.
Biological Studies: The compound is studied for its interactions with biological systems and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-chloro-4-fluoro-N-(1-methoxypropan-2-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-fluoroaniline: A simpler derivative without the N-substituent.
4-fluoroaniline: Lacks the chlorine atom and N-substituent.
3-chloroaniline: Lacks the fluorine atom and N-substituent.
Uniqueness
3-chloro-4-fluoro-N-(1-methoxypropan-2-yl)aniline is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring and the N-substituent of 1-methoxypropan-2-yl. This combination of substituents imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C10H13ClFNO |
|---|---|
Molecular Weight |
217.67 g/mol |
IUPAC Name |
3-chloro-4-fluoro-N-(1-methoxypropan-2-yl)aniline |
InChI |
InChI=1S/C10H13ClFNO/c1-7(6-14-2)13-8-3-4-10(12)9(11)5-8/h3-5,7,13H,6H2,1-2H3 |
InChI Key |
BIQPBTWBUKZUHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NC1=CC(=C(C=C1)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


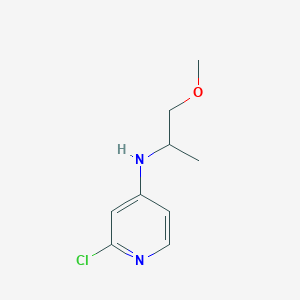

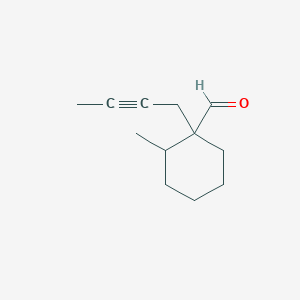
![4-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13316083.png)
![7-Amino-6-methyl-4H,5H-[1,2,4]triazolo[1,5-A]pyrimidin-5-one](/img/structure/B13316090.png)

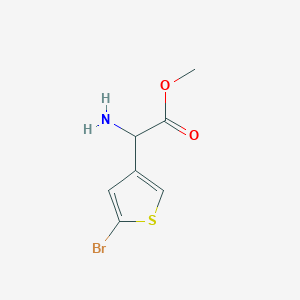
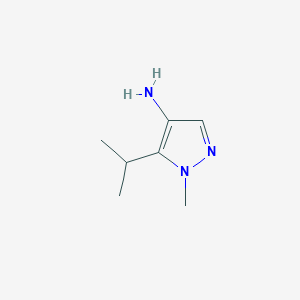

![2-[(2R,4R)-4-Ethoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B13316112.png)

![5-[(But-3-YN-1-YL)amino]pyridine-2-carbonitrile](/img/structure/B13316132.png)
